1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted with a 2,5-dimethylbenzyl group at position 1, dimethoxy groups at positions 6 and 7, and a 4-(morpholine-4-carbonyl)benzyl moiety at position 3. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation. The 2,5-dimethylbenzyl group may enhance metabolic stability by blocking oxidative sites, while the morpholine-carbonyl substituent likely improves solubility and target binding via hydrogen-bonding interactions. Synthetic routes for analogous compounds involve bromination and nucleophilic substitution, as seen in related quinoline-dione derivatives .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6/c1-20-5-6-21(2)24(15-20)19-33-26-17-28(39-4)27(38-3)16-25(26)30(36)34(31(33)37)18-22-7-9-23(10-8-22)29(35)32-11-13-40-14-12-32/h5-10,15-17H,11-14,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBJKBNLFFDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential pharmacological properties. This article reviews its biological activity based on recent research findings, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₃₁H₃₃N₃O₆
- Molecular Weight : 543.6 g/mol
- CAS Number : 1243030-36-5
Quinazoline derivatives are known to interact with various biological targets. The specific compound has been studied primarily for its role as an inhibitor of the sodium/hydrogen exchanger isoform 1 (NHE-1), which is implicated in cardiovascular and ocular diseases. Inhibition of NHE-1 can lead to cytoprotective effects and reduction of ischemic damage .
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown potent inhibition of PARP-1 and PARP-2 enzymes, which are involved in DNA repair mechanisms. The inhibition of these enzymes can enhance the efficacy of chemotherapy agents like temozolomide .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Compound 10 | <3.12 | PARP-1 |
| Compound 11 | 3.02 | PARP-2 |
These findings suggest that the compound could be explored further for its potential use in cancer therapies.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. A related study indicated that modifications in the quinazoline structure could enhance activity against various pathogens, indicating a broad spectrum of biological activity .
Antiviral Potential
Emerging research has highlighted the antiviral potential of N-heterocycles, including quinazolines. Compounds with similar structures have shown promising results against viral infections by inhibiting viral replication mechanisms .
Case Studies
- Cardiovascular Disease Model : In a rat model of hypertension, a quinazoline derivative was administered to assess its effect on blood pressure regulation through NHE-1 inhibition. Results indicated a significant reduction in systolic blood pressure and improved cardiac function .
- Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., MX-1). Results showed that it could reduce cell viability significantly at concentrations as low as 3 μM, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione exhibit significant antiviral properties. For instance, derivatives of quinazoline have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The structure of this compound allows it to interact with viral proteins effectively, potentially leading to the development of new antiviral therapies .
Antibacterial Properties
Research has demonstrated that certain benzyl derivatives possess strong antibacterial and antifungal properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within bacteria. Studies utilizing disk diffusion methods have shown that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Cancer Therapy
The quinazoline scaffold is well-known in cancer research for its ability to inhibit specific kinases involved in tumor growth and proliferation. Compounds derived from this scaffold have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that the compound may inhibit cancer cell lines by interfering with signaling pathways critical for cell survival and proliferation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |
| Study B | Antibacterial Properties | Showed effectiveness against multiple pathogenic strains with low MIC values. |
| Study C | Cancer Therapy | Induced apoptosis in specific cancer cell lines through kinase inhibition. |
Comparison with Similar Compounds
Quinazoline-dione Derivatives
- Target Compound: The morpholine-carbonyl group distinguishes it from simpler benzyl-substituted quinazoline-diones. This polar substituent may enhance aqueous solubility compared to non-polar analogues.
- Compound 4A/4B () : Brominated precursors with unmodified benzyl groups. Lacking the morpholine-carbonyl, these likely exhibit lower solubility and altered binding affinities.
Quinoline-dione Analogues
- 3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione (1E): Features a quinoline-dione core with azido and phenyl groups. The azide moiety introduces reactivity for "click chemistry" but may reduce stability compared to the morpholine-carbonyl group in the target compound .
Quinolinones
- 4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C): A simpler bicyclic system with hydroxy and propyl groups. The absence of the quinazoline-dione ring and complex substituents likely results in reduced target selectivity and potency .
Physicochemical and Pharmacological Properties
- Solubility: The morpholine-carbonyl group in the target compound likely improves solubility over non-polar analogues like 1E.
- Lipophilicity (logP) : Higher logP in the target compound suggests increased membrane permeability compared to 4C.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this quinazoline-dione derivative, and how can reaction conditions be optimized to improve yields?
- Methodology :
- Step 1 : Start with a quinazoline-dione core synthesized via cyclization of thiouracil derivatives (e.g., using anthranilic acid under sodium ethoxide reflux, as in for analogous compounds) .
- Step 2 : Introduce the 2,5-dimethylbenzyl and morpholine-4-carbonylbenzyl groups via nucleophilic substitution or coupling reactions. For morpholine incorporation, consider acylation with morpholine-4-carbonyl chloride under anhydrous conditions (similar to ferrocenyl substitutions in ) .
- Optimization : Vary solvents (e.g., acetic anhydride/acetic acid mixtures) and catalysts (e.g., sodium acetate) to enhance yields. For example, achieved 68% yield using reflux in acetic anhydride with sodium acetate .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for quinazoline-dione C=O) and morpholine C=O (~1680 cm⁻¹). highlights CN stretches at ~2220 cm⁻¹ for nitrile-containing analogs .
- NMR : Focus on aromatic protons (δ 6.5–8.0 ppm for benzyl groups), methoxy signals (δ ~3.8 ppm for OCH3), and morpholine carbons (~165–170 ppm in ¹³C NMR). provides benchmarks for benzylidene protons (=CH, δ ~7.9–8.0 ppm) .
- Mass Spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF. used MS to verify molecular ions (e.g., m/z 386 for C20H10N4O3S) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology :
- Antimicrobial Testing : Follow protocols from , using agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Use standardized strains (e.g., S. aureus, E. coli) and compare to controls like ciprofloxacin .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays. For morpholine-containing analogs, prioritize targets like PI3K or mTOR due to morpholine’s known affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). Poor bioavailability may explain in vitro-in vivo discrepancies.
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance absorption. highlights structural optimization for MCHR1 antagonists, emphasizing logP adjustments for blood-brain barrier penetration .
- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects in vivo that are absent in vitro .
Q. What computational strategies are effective in predicting binding affinity to target enzymes, and how can molecular docking parameters be validated?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. For morpholine-4-carbonyl interactions, prioritize hydrogen bonding with catalytic residues (e.g., ATP-binding pockets).
- Validation : Compare docking scores with experimental IC50 values. utilized DFT computations to validate redox properties of ferrocenyl analogs, confirming alignment with electrochemical data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Use MM-PBSA for free-energy calculations .
Q. How do structural modifications at the morpholine-4-carbonyl or dimethylbenzyl positions influence pharmacokinetic properties?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing morpholine with piperazine or altering methyl groups on benzyl). demonstrated enhanced antifungal activity by substituting halogens on quinazolinones .
- ADME Testing : Measure logP (shake-flask), metabolic stability (CYP450 assays), and plasma protein binding (equilibrium dialysis). ’s MCHR1 antagonists optimized logD values to balance solubility and membrane permeability .
Q. What experimental designs are recommended for analyzing redox behavior in electroactive derivatives of this compound?
- Methodology :
- Cyclic Voltammetry : Use a three-electrode system in anhydrous DMF with TBAPF6 as electrolyte. reported single one-electron oxidations for ferrocenyl-quinazolinones at ~0.5 V vs. Ag/AgCl .
- Spectroelectrochemistry : Couple electrochemical cells with UV-vis to monitor absorbance changes during oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
